molecular formula C12H17N3O B249313 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol

Cat. No. B249313
M. Wt: 219.28 g/mol
InChI Key: DMLFWIXGKIVDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol, also known as DM-PPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DM-PPO is a fluorescent probe that has been utilized to study the dynamics of membrane proteins, as well as the interactions between proteins and lipid membranes. In

Mechanism of Action

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe that works by binding to the hydrophobic regions of the membrane. The fluorescent properties of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol allow researchers to track the movement of the probe within the membrane. This information can then be used to study the dynamics of membrane proteins and the interactions between proteins and lipid membranes.
Biochemical and Physiological Effects
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has no known biochemical or physiological effects. It is a non-toxic compound that has been used in various lab experiments without any adverse effects.

Advantages and Limitations for Lab Experiments

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments. It is a non-toxic compound that can be used in live-cell imaging experiments. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is highly sensitive and can detect small changes in membrane dynamics. However, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe and can only be used in experiments that utilize fluorescence microscopy.

Future Directions

There are several future directions for research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol. One possible direction is to study the interactions between 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol and specific membrane proteins. This information could provide insights into the mechanisms of various cellular processes. Additionally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in drug discovery. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could be used to screen potential drug candidates for their effects on membrane dynamics. Finally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in medical imaging. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could potentially be used to detect and track the movement of cancer cells within the body.
Conclusion
In conclusion, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a unique chemical compound that has gained significant attention in scientific research. Its fluorescent properties make it a valuable tool for studying membrane proteins and lipid membranes. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments, including its non-toxicity and high sensitivity. However, there are also some limitations to its use. Future research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could provide valuable insights into various cellular processes and could potentially lead to new medical applications.

Synthesis Methods

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol can be synthesized through a multi-step process. The first step involves the synthesis of 1,5-dimethyl-1H-benzimidazole, which is then reacted with chloroacetonitrile to form 1-(1,5-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile. This intermediate is then reacted with 3-aminopropanol to yield 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol.

Scientific Research Applications

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been widely used in scientific research as a fluorescent probe to study membrane proteins. Membrane proteins play a crucial role in various cellular processes, including signal transduction, ion transport, and cell-cell communication. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the dynamics of membrane proteins, such as the movement of ion channels and receptors within the membrane. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the interactions between proteins and lipid membranes.

properties

Product Name

3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-[(1,5-dimethylbenzimidazol-2-yl)amino]propan-1-ol

InChI

InChI=1S/C12H17N3O/c1-9-4-5-11-10(8-9)14-12(15(11)2)13-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,13,14)

InChI Key

DMLFWIXGKIVDCQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.